Naphthalen-1-yl(phenyl)methanamine hydrochloride
Description
Properties
IUPAC Name |
naphthalen-1-yl(phenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N.ClH/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16;/h1-12,17H,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKZJNSNWIKDKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Nucleophilic Substitution
- Starting from 1-chloromethylnaphthalene , which is prepared by reacting naphthalene with formaldehyde and hydrochloric acid, as per the process outlined in.
- The 1-chloromethylnaphthalene reacts with phenylamine (aniline) under basic conditions to form Naphthalen-1-yl(phenyl)methanamine through nucleophilic substitution.
| Parameter | Details |
|---|---|
| Raw materials | 1-chloromethylnaphthalene, aniline |
| Base | Sodium hydroxide or potassium carbonate |
| Solvent | Ethanol, methanol, or water |
| Temperature | 25–80°C |
| Time | 4–24 hours |
- The reaction is facilitated by phase transfer catalysts such as tetra-n-butylammonium bromide to enhance nucleophilicity.
- The process avoids formation of by-products like bis-alkylated derivatives by controlling reaction stoichiometry and temperature.
Reductive Amination Approach
- Starting from naphthalene-1-carboxaldehyde (prepared via oxidation of naphthalene derivatives), which reacts with phenylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen over a metal catalyst.
- This method is advantageous for high selectivity and yields.
| Parameter | Details |
|---|---|
| Raw materials | Naphthalene-1-carboxaldehyde, phenylamine |
| Reducing agent | Sodium cyanoborohydride or hydrogen with Pd/C catalyst |
| Solvent | Methanol or ethanol |
| Temperature | 0–50°C |
| Time | 6–24 hours |
- The reductive amination route offers high regioselectivity and minimizes side reactions, as evidenced in recent literature.
Conversion to Hydrochloride Salt
Once Naphthalen-1-yl(phenyl)methanamine is synthesized, it is converted into its hydrochloride salt via:
- Reaction with hydrochloric acid in an aqueous or alcoholic medium.
- Isolation by filtration or evaporation.
| Step | Conditions |
|---|---|
| Dissolution | In ethanol or water |
| Acid addition | Hydrochloric acid, molar ratio ~1:1 |
| Temperature | Room temperature to 50°C |
| Duration | 1–4 hours |
| Isolation | Filtration of precipitated hydrochloride salt |
- The salt is purified by recrystallization from suitable solvents like ethanol or acetone.
- The process ensures high purity suitable for pharmaceutical applications.
Data Table Summarizing Preparation Methods
Research Findings and Process Optimization
- Patents emphasize the importance of avoiding costly raw materials like naphthalene-1-carboxaldehyde by developing alternative routes such as direct substitution.
- The use of phase transfer catalysts significantly improves yields and reaction rates.
- Hydrogenation steps require careful control to prevent over-reduction or side reactions.
- Purification via high vacuum distillation or recrystallization ensures high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl and phenyl ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Naphthyl ketone and phenyl ketone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Pharmaceutical Applications
Antidepressant Properties
Research indicates that compounds similar to naphthalen-1-yl(phenyl)methanamine hydrochloride may exhibit antidepressant properties. For instance, derivatives of naphthalene and phenylmethanamine have been investigated for their potential to enhance mood and alleviate depressive symptoms. The structural features of this compound contribute to its binding affinity with neurotransmitter receptors, making it a candidate for further pharmacological studies .
Antitumor Activity
Similar compounds have demonstrated antitumor activity in various studies. The potential of this compound to interact with cancer cell lines is under investigation, focusing on its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for the modification of the compound to create new derivatives with enhanced properties. The synthesis methods typically involve reactions that allow for the introduction of various functional groups, which can lead to compounds with tailored biological activities .
Biological Studies
Binding Affinity Studies
Studies on the binding affinity of this compound with various biological targets are crucial for understanding its potential therapeutic applications. These studies help elucidate the compound's mechanism of action and its interactions within biological systems .
Cell Culture Applications
The compound is also utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels within the optimal range for biological experiments. This application is vital for ensuring the stability and viability of cells during experimental procedures .
Mechanism of Action
The mechanism of action of Naphthalen-1-yl(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Antifungal Activity
- Naphthalen-1-yl(phenyl)methanamine HCl : Acts as a nucleophile in synthesizing butenafine, which inhibits squalene epoxidase in fungi .
- N-Methyl-C-(naphthalen-1-yl)methanamine HCl : A terbinafine impurity with reduced antifungal efficacy due to lack of tert-butylphenyl group .
- Butenafine HCl : Incorporates a tert-butylphenyl group, enhancing binding affinity by 10-fold compared to simpler naphthyl derivatives .
Stereochemical Impact
- (R)-1-(Naphthalen-2-yl)propan-1-amine HCl exhibits enantioselective phase transport efficiency 20% higher than its (S)-isomer in crown ether-mediated systems .
- Sertraline HCl (a tetralin-based analogue) demonstrates the importance of chlorine substituents for serotonin reuptake inhibition, a feature absent in naphthyl derivatives .
Physicochemical Properties
Biological Activity
Naphthalen-1-yl(phenyl)methanamine hydrochloride is an organic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a naphthalene ring substituted with a phenyl group and an amine functional group. Its chemical structure can be represented as follows:
This compound is soluble in various solvents, making it suitable for diverse applications in biological research.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of naphthalene derivatives, including this compound. The following table summarizes the antimicrobial efficacy of related compounds:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 16d | Staphylococcus aureus | < 10 µg/mL |
| 16e | MRSA | 2 × MIC (61–98% inhibition) |
| 16f | Enterococcus sp. | > 60 µg/mL |
The compounds with naphthalene substitutions demonstrated significant antibacterial activity against clinical strains, including MRSA and MRCNS, with the most active compounds exhibiting MIC values below 10 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. The following table illustrates the IC50 values against different cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 16d | HeLa | < 10 |
| 17a | SKOV-3 | 7.87–70.53 |
| 17d | MCF-7 | 11.20–93.46 |
These results indicate that certain derivatives of this compound exhibit potent anticancer activity, particularly against cervical (HeLa) and breast (MCF-7) cancer cell lines .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The antioxidant activity of naphthalene derivatives was assessed using various assays, revealing that specific compounds exhibited strong radical scavenging abilities:
| Compound | Antioxidant Activity (IC50) |
|---|---|
| 16f | Strongest within tested group |
| 17d | High efficacy |
The findings suggest that modifications in the structure significantly influence the antioxidant capacity of these compounds .
While specific mechanisms for this compound remain under investigation, it is believed that its biological effects may involve interactions with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The amine group may also play a role in its reactivity and biological interactions .
Case Studies
- Antimicrobial Efficacy Against Biofilms : A study demonstrated that derivatives of this compound significantly inhibited biofilm formation by staphylococci at concentrations as low as 2 × MIC, suggesting potential applications in medical device coatings .
- Cytotoxicity Testing : In a comparative analysis of cytotoxicity across multiple cancer cell lines, certain derivatives showed promising results with IC50 values significantly lower than those of standard chemotherapeutics, indicating their potential as lead compounds in drug development .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Naphthalen-1-yl(phenyl)methanamine hydrochloride with high purity?
- The compound can be synthesized via reductive amination or catalytic reduction of corresponding amides. For example, transition metal-free catalytic reduction of acetamide derivatives using potassium-based catalysts (e.g., HBPn) in dry toluene yields the amine hydrochloride salt with >90% purity . Key steps include optimizing reaction time, temperature (typically 80–100°C), and stoichiometric ratios of reducing agents. Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted intermediates.
Q. How should researchers design toxicity screening studies for this compound in mammalian models?
- Follow inclusion criteria from established toxicological frameworks (Table 1). Use routes of exposure (oral, inhalation, dermal) and monitor systemic effects (hepatic, renal, respiratory). For acute toxicity, apply OECD Guideline 423, using doses ranging from 50–500 mg/kg in rodents. Subchronic studies (28–90 days) should include histopathology and biomarker analysis (e.g., ALT/AST for hepatotoxicity) .
Table 1: Key Parameters for Toxicity Studies
| Parameter | Details |
|---|---|
| Species | Rats, mice (OECD-compliant strains) |
| Exposure Duration | Acute (24–72 hrs), Subchronic (28–90 days) |
| Endpoints | Mortality, organ weights, histopathology, serum biomarkers |
Q. What analytical techniques are essential for characterizing this compound and its impurities?
- Use HPLC-UV/HRMS for purity assessment (≥95%) and 1H/13C NMR for structural confirmation. Impurities like N-methyl derivatives or residual solvents (e.g., toluene) can be quantified via GC-MS. For chiral purity, chiral HPLC with polysaccharide columns resolves enantiomers (e.g., using R-(−)-mandelic acid for derivatization) .
Advanced Research Questions
Q. How can enantiomeric resolution of Naphthalen-1-yl(phenyl)methanamine be optimized for pharmaceutical applications?
- Employ diastereomeric salt formation with chiral resolving agents (e.g., R-(−)-mandelic acid) in ethanol. Industrial-scale resolution achieves >99.8% enantiomeric excess (ee) by fractional crystallization. Racemization of the undesired enantiomer can be achieved via refluxing in basic ethanol, maximizing yield .
Q. What mechanisms underlie the compound’s hepatotoxic effects, and how can they be mitigated?
- Hepatotoxicity is linked to cytochrome P450-mediated bioactivation, generating reactive quinone metabolites. In vitro models (e.g., HepG2 cells) treated with 10–100 µM compound show dose-dependent ROS accumulation and glutathione depletion. Co-administration of N-acetylcysteine (5 mM) reduces oxidative stress by 40–60% .
Q. How should researchers address contradictions in existing toxicokinetic data (e.g., bioavailability discrepancies)?
- Conduct species-specific ADME studies using radiolabeled compound (e.g., 14C-labeled). Compare pharmacokinetic parameters (Cmax, AUC) in rodents vs. non-rodents. Conflicting oral bioavailability data may arise from interspecies differences in first-pass metabolism; validate using portal vein-cannulated models .
Q. What strategies improve yield in transition metal-free catalytic reductions of related amides?
- Optimize solvent polarity (toluene > THF) and reducing agent (HBPn) stoichiometry (4:1 molar ratio to substrate). Reaction monitoring via TLC ensures complete conversion. Scale-up requires inert atmosphere and controlled addition rates to prevent exothermic side reactions .
Data Analysis and Reporting
Q. How are impurities profiled and quantified in pharmaceutical-grade batches?
- Follow ICH Q3A guidelines. Common impurities include:
- N-Methyl-C-(naphthalen-1-yl)methanamine hydrochloride (≤0.15%)
- Cis/trans isomer byproducts (≤0.10%)
Q. What computational tools predict environmental fate and bioaccumulation potential?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
